molecular formula C22H26N2O4S B255071 2-{[(4-methoxyphenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-methoxyphenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B255071
M. Wt: 414.5 g/mol
InChI Key: MTEMPCFCSJVXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-methoxyphenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with a methoxybenzamido group and an oxolan-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methoxyphenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methoxyphenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce different amine derivatives[5][5].

Scientific Research Applications

2-{[(4-methoxyphenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-methoxyphenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and amide-containing molecules. Examples include:

  • 2-{[(4-methoxyphenyl)carbonyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-methoxy-4-(oxiran-2-yl)benzonitrile
  • Pirtobrutinib

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H26N2O4S/c1-27-15-10-8-14(9-11-15)20(25)24-22-19(17-6-2-3-7-18(17)29-22)21(26)23-13-16-5-4-12-28-16/h8-11,16H,2-7,12-13H2,1H3,(H,23,26)(H,24,25)

InChI Key

MTEMPCFCSJVXKL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4

Origin of Product

United States

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